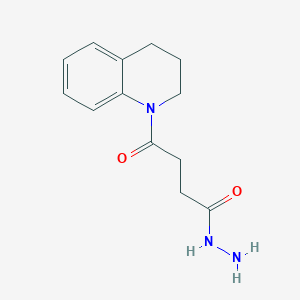

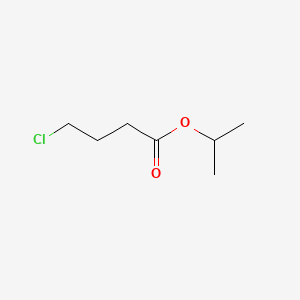

![molecular formula C14H13BrN2O B3124113 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide CAS No. 31563-00-5](/img/structure/B3124113.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide

Overview

Description

Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also used as raw materials and intermediates in pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . It was also found that the cancer activities of derivatives obtained by functionalizing the C-3 position of imidazo[1,2-a]pyridine .Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines, including “2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide”, can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is fast, clean, high yielding, simple to work up, and environmentally benign .

Bioactivity

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity. They exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Pharmaceutical Applications

Several synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized. Examples include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Radical Reactions

The direct functionalization of imidazo[1,2-a]pyridines through radical reactions has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Materials Science Applications

Imidazo[1,2-a]pyridines have great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .

Luminescent Applications

Imidazo[1,2-a]pyridines bearing a hydroxyphenyl substituent in the 2 position exhibit an excited-state intramolecular proton transfer (ESIPT) . Their strong solid-state emission has aroused great interest in the scientific community given the wide applicability of this phenomenon to laser dyes, fluorescence sensors, and molecular switches .

Tracing of H2O2 in Living Cells

The aggregation-induced emission fluorescence probe 2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl) oxy) phenyl) imidazo[1,2-a] pyridine (B2) was designed and synthesized, which enables the long-term tracing of H2O2 in living cells .

Anti-Cancer Drugs and Imaging

Imidazo[1,2-a]pyridines have been used in the development of anti-cancer drugs and emitters for confocal microscopy and imaging .

Safety and Hazards

As for safety and hazards, it’s important to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The compound should be stored in a way that protects it from moisture .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide is the KRAS G12C . This protein plays a crucial role in cell signaling pathways that control cell growth and differentiation . The compound has been identified as a potential covalent inhibitor of KRAS G12C .

Mode of Action

The compound interacts with its target through a covalent bond, which is a strong type of chemical bond where electrons are shared between atoms . This interaction results in the inhibition of the KRAS G12C protein, thereby disrupting the signaling pathways it controls .

Biochemical Pathways

The affected pathway is the KRAS signaling pathway. When KRAS G12C is inhibited, it can no longer activate downstream proteins in the pathway. This can lead to a decrease in cell proliferation and an increase in cell differentiation .

Result of Action

The molecular effect of the compound’s action is the inhibition of the KRAS G12C protein . On a cellular level, this can result in decreased cell proliferation and increased cell differentiation . This makes 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide a potential anticancer agent .

properties

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O.BrH/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAUBYPVNZWKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31563-00-5 | |

| Record name | Imidazo[1,2-a]pyridine, 2-(4-methoxyphenyl)-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31563-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-Dichlorophenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3124035.png)

![4-oxo-4-{[(E)-3-phenyl-2-propenyl]oxy}butanoic acid](/img/structure/B3124040.png)

![4-(2-{4-[(2,4-Dimethylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B3124072.png)

![[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3124085.png)

![2-{[2-(3-Phenylpropanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124123.png)

![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid](/img/structure/B3124134.png)